1-Ethyl-3-guanidinothiourea Hydrochloride
Overview
Description
1-Ethyl-3-guanidinothiourea hydrochloride (EGTH) is an organic compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid which is soluble in water, ethanol, and other organic solvents. EGTH is a guanidine derivative, which is a type of organic compound that contains a nitrogen atom linked by single or double bonds to two other carbon atoms. It is a highly versatile compound and has been used in a variety of different scientific research applications.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool in the identification and quantification of proteins during the expression profiling of cells .
Pharmaceutical Testing
In the pharmaceutical industry, 1-Ethyl-3-guanidinothiourea Hydrochloride is used as a reference standard to ensure the quality and consistency of pharmaceutical products. It helps in validating the analytical methods used during drug testing .
Biochemical Assays
Researchers employ this compound in biochemical assays to investigate enzyme activities, receptor-ligand interactions, and other biochemical processes. Its properties make it a valuable reagent for various assay developments .
Molecular Biology
The compound is applied in molecular biology research, particularly in the study of gene expression and regulation. It may be used in experiments involving DNA-protein interactions and other genetic manipulations .
Chemical Synthesis
1-Ethyl-3-guanidinothiourea Hydrochloride: is used as a building block in organic synthesis. It can act as an intermediate in the synthesis of more complex molecules for research or therapeutic purposes .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard for calibrating instruments and validating methods. It’s crucial for ensuring the accuracy of chemical analyses in research laboratories .
Material Science
The compound’s unique properties are explored in material science for the development of new materials with specific functions, such as catalysts or sensors .
Neurobiology
In neurobiology, 1-Ethyl-3-guanidinothiourea Hydrochloride might be used to study neurotransmitter systems, particularly in the context of synaptic transmission and neuronal signaling pathways .
properties
IUPAC Name |
1-(diaminomethylideneamino)-3-ethylthiourea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5S.ClH/c1-2-7-4(10)9-8-3(5)6;/h2H2,1H3,(H4,5,6,8)(H2,7,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSXLCPLOKTRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733851 | |
Record name | 2-(Diaminomethylidene)-N-ethylhydrazine-1-carbothioamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-guanidinothiourea Hydrochloride | |
CAS RN |
381670-29-7 | |
Record name | 2-(Diaminomethylidene)-N-ethylhydrazine-1-carbothioamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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